REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([C:15]1[CH:16]=[C:17]([CH2:21][OH:22])[CH:18]=[N:19][CH:20]=1)([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C>C(Cl)Cl>[C:11]([C:15]1[CH:20]=[N:19][CH:18]=[C:17]([CH:16]=1)[CH:21]=[O:22])([CH3:14])([CH3:12])[CH3:13]
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Name
|
|
Quantity
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158 μL
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Type
|
reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
129 μL
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Type
|
reactant
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C=C(C=NC1)CO
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0.59 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
After the mixture was stirred at −78° C. for additional 20 min
|
Duration
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20 min
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Type
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CUSTOM
|
Details
|
The cooling bath was removed
|
Type
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ADDITION
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Details
|
Water (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
the yellow organic layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with methylene chloride (3×30 mL)
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Type
|
CUSTOM
|
Details
|
The combined organic solution was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)C=1C=NC=C(C=O)C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |